molecular formula C16H16N4O3S B2661184 N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034594-17-5

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Número de catálogo B2661184
Número CAS: 2034594-17-5
Peso molecular: 344.39
Clave InChI: NGJAKUMKMMAYRY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic immunomodulatory drug that has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, transplant rejection, and cancer. FTY720 has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation.

Mecanismo De Acción

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a unique mechanism of action that involves modulating the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is phosphorylated by sphingosine kinase 2 (SphK2) in lymphocytes, which leads to its binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes. This binding causes internalization of the receptor, leading to the sequestration of lymphocytes in lymph nodes. This sequestration prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has various biochemical and physiological effects, including reducing lymphocyte migration, reducing inflammation, and inducing apoptosis in cancer cells. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the number of circulating lymphocytes in the blood, which is due to its sequestration of lymphocytes in lymph nodes. This reduction in lymphocyte migration leads to a reduction in inflammation, which is beneficial in diseases such as multiple sclerosis and transplant rejection. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, leading to cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that is different from traditional immunosuppressive drugs, which makes it a promising candidate for the treatment of various diseases. Another advantage is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its safety and efficacy. One limitation is that it has a short half-life in the body, which requires frequent dosing to maintain therapeutic levels. Another limitation is that it can cause side effects such as bradycardia and macular edema, which can limit its use in certain patient populations.

Direcciones Futuras

There are several future directions for the study of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. One direction is to investigate its potential therapeutic effects in other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to develop new formulations of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide that have improved pharmacokinetic properties, such as longer half-life and better bioavailability. Additionally, there is a need to develop new S1P receptor modulators that have improved selectivity and efficacy, which could lead to the development of new therapies for various diseases. Finally, there is a need to better understand the molecular mechanisms underlying the effects of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, which could lead to the development of new therapies that target these pathways.

Métodos De Síntesis

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is synthesized through a multi-step process that involves the condensation of 2-amino-2-methyl-1-propanol with furan-2-carbaldehyde, followed by cyclization with ethyl chloroformate to form the pyrazole ring. The resulting compound is then reacted with thiophene-2-carbaldehyde to form the final product, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. The synthesis of N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions to achieve these goals.

Aplicaciones Científicas De Investigación

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and improve quality of life in patients. In transplant rejection, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been used as an immunosuppressant to prevent graft rejection, and has been shown to have fewer side effects than traditional immunosuppressive drugs. In cancer, N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.

Propiedades

IUPAC Name

N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(17-10-12-4-2-9-24-12)16(22)18-11-13(14-5-1-8-23-14)20-7-3-6-19-20/h1-9,13H,10-11H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJAKUMKMMAYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.